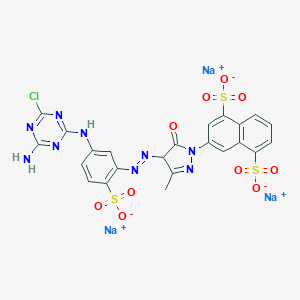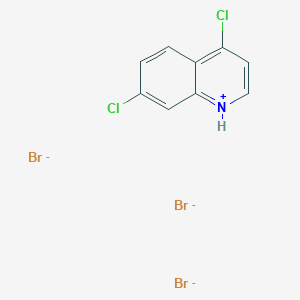
4,7-Dichloroquinolinium tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloroquinolinium tribromide, also known as DCQTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has been widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4,7-Dichloroquinolinium tribromide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
4,7-Dichloroquinolinium tribromide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,7-Dichloroquinolinium tribromide in lab experiments is its high solubility in water, which makes it easy to work with. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4,7-Dichloroquinolinium tribromide can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 4,7-Dichloroquinolinium tribromide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Another potential application is the use of 4,7-Dichloroquinolinium tribromide as a fluorescent probe for the detection of DNA damage in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4,7-Dichloroquinolinium tribromide and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 4,7-Dichloroquinolinium tribromide can be achieved through a simple reaction between 4,7-dichloroquinoline and tribromide. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloroquinolinium tribromide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage and as a potential anti-cancer agent. This compound has also been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
12365-92-3 |
|---|---|
Produktname |
4,7-Dichloroquinolinium tribromide |
Molekularformel |
C27H18Br3Cl6N3 |
Molekulargewicht |
438.77 g/mol |
IUPAC-Name |
4,7-dichloroquinolin-1-ium;tribromide |
InChI |
InChI=1S/C9H5Cl2N.3BrH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;;/h1-5H;3*1H/p-2 |
InChI-Schlüssel |
JTCWWYAEIUMBEK-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-] |
Andere CAS-Nummern |
12365-92-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



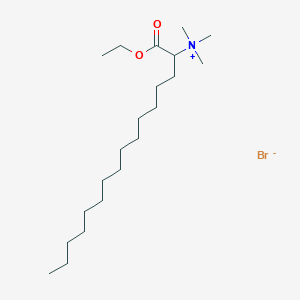
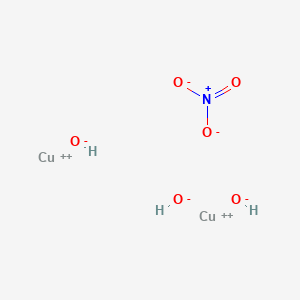
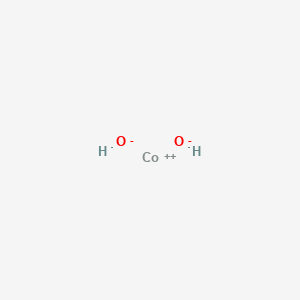
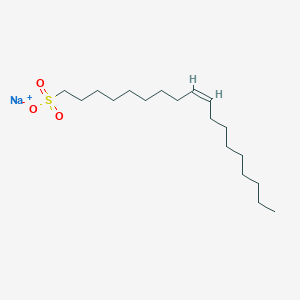
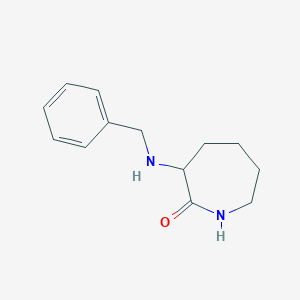
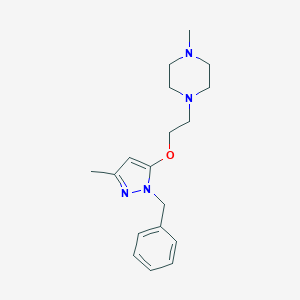
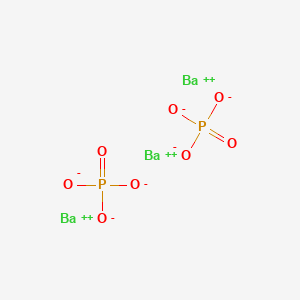
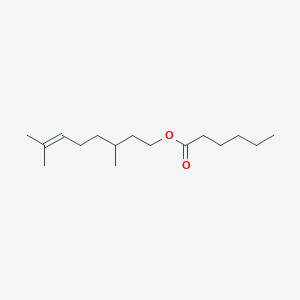
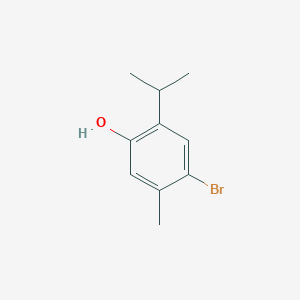

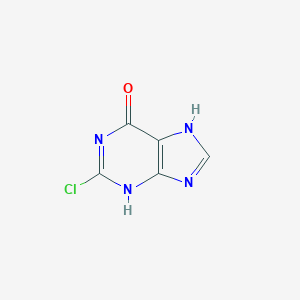
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
